[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride
Overview
Description
“[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride”, also known as TIOA, is a synthetic compound. It’s a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazoles, including TIOA, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular formula of TIOA is C9H13Cl2N3S, and it has a molecular weight of 266.19 g/mol.Physical And Chemical Properties Analysis
Imidazoles, including TIOA, are typically white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Imidazole Derivatives
Specific Scientific Field
Pharmaceutical Chemistry
Application Summary
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .
Methods of Application
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
1,3,4-Thiadiazole Derivatives
Application Summary
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials .
Methods of Application
The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
Results or Outcomes
The newly synthesized compounds were fully characterized by 1 H NMR, 13 C NMR, IR, MS, and elemental analysis. Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
properties
IUPAC Name |
1-(5-thiophen-2-yl-1H-imidazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S.2ClH/c1-6(10)9-11-5-7(12-9)8-3-2-4-13-8;;/h2-6H,10H2,1H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTWVNXQMPIGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC=CS2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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